(1-((3,5-Dimethylisoxazol-4-yl)methyl)pyrrolidin-3-yl)methanol (1-((3,5-Dimethylisoxazol-4-yl)methyl)pyrrolidin-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1248983-53-0
VCID: VC3203372
InChI: InChI=1S/C11H18N2O2/c1-8-11(9(2)15-12-8)6-13-4-3-10(5-13)7-14/h10,14H,3-7H2,1-2H3
SMILES: CC1=C(C(=NO1)C)CN2CCC(C2)CO
Molecular Formula: C11H18N2O2
Molecular Weight: 210.27 g/mol

(1-((3,5-Dimethylisoxazol-4-yl)methyl)pyrrolidin-3-yl)methanol

CAS No.: 1248983-53-0

Cat. No.: VC3203372

Molecular Formula: C11H18N2O2

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

(1-((3,5-Dimethylisoxazol-4-yl)methyl)pyrrolidin-3-yl)methanol - 1248983-53-0

Specification

CAS No. 1248983-53-0
Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
IUPAC Name [1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-yl]methanol
Standard InChI InChI=1S/C11H18N2O2/c1-8-11(9(2)15-12-8)6-13-4-3-10(5-13)7-14/h10,14H,3-7H2,1-2H3
Standard InChI Key BWNYYBHGYRVCOD-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)CN2CCC(C2)CO
Canonical SMILES CC1=C(C(=NO1)C)CN2CCC(C2)CO

Introduction

Structural Characteristics and Properties

Molecular Structure and Classification

(1-((3,5-Dimethylisoxazol-4-yl)methyl)pyrrolidin-3-yl)methanol is a heterocyclic compound featuring two distinct ring systems connected by a methylene bridge. The structure contains an isoxazole ring with methyl substituents at positions 3 and 5, connected via a methylene linker to a pyrrolidine ring that bears a hydroxymethyl group at position 3. This arrangement creates a molecule with multiple functional groups that could participate in various chemical interactions.

The compound belongs to the broader class of isoxazole derivatives, which are five-membered heterocyclic compounds containing adjacent oxygen and nitrogen atoms. Isoxazoles are known for their diverse biological activities and applications in medicinal chemistry. The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, contributes additional functionality to the molecule, while the hydroxymethyl group provides a potential site for hydrogen bonding and further derivatization.

Key Functional Groups and Their Significance

The molecule contains several key functional groups that contribute to its chemical behavior:

  • 3,5-Dimethylisoxazole: This aromatic heterocycle often confers specific biological properties in pharmaceutical compounds.

  • Pyrrolidine ring: A common structural motif in many natural products and pharmaceuticals, providing a basic nitrogen center.

  • Hydroxymethyl group: Offers a handle for hydrogen bonding and potential derivatization through esterification or oxidation.

  • Methylene bridge: Provides conformational flexibility between the two ring systems.

Predicted Physicochemical Properties

Based on its structure, the following physicochemical properties can be predicted:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₁H₁₈N₂O₂Derived from structure
Molecular WeightApproximately 210-215 g/molCalculated from molecular formula
SolubilityModerate solubility in polar organic solvents; limited water solubilityBased on functional groups present
LogPEstimated 1.5-2.5Due to balance of lipophilic and hydrophilic groups
Hydrogen Bond Donors1 (hydroxyl group)From structural analysis
Hydrogen Bond Acceptors3 (N atoms in isoxazole and pyrrolidine, OH group)From structural analysis

Synthetic Approaches

Nucleophilic Substitution Approach

A viable synthetic route might involve a nucleophilic substitution reaction between a 4-(chloromethyl)-3,5-dimethylisoxazole and a 3-(hydroxymethyl)pyrrolidine. Similar synthetic procedures have been used for related compounds containing the 3,5-dimethylisoxazole moiety, as evidenced in the synthesis of compound 4d (3-((3,5-dimethylisoxazol-4-yl)methyl)-1-methyl-4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-2,5-dione) .

Reductive Amination Approach

An alternative approach might involve reductive amination between 3,5-dimethylisoxazole-4-carbaldehyde and 3-(hydroxymethyl)pyrrolidine, followed by reduction of the resulting imine to form the desired product.

Key Reagents and Reaction Conditions

For the nucleophilic substitution approach, the following conditions might be suitable:

Reagent/ConditionFunctionNotes
4-(chloromethyl)-3,5-dimethylisoxazoleElectrophileSimilar to reagents used in comparable syntheses
3-(hydroxymethyl)pyrrolidineNucleophileProvides the required pyrrolidine framework
Base (e.g., K₂CO₃, Et₃N)Deprotonates pyrrolidine NFacilitates nucleophilic attack
Acetonitrile or DMFSolventPolar aprotic solvent suitable for SN2 reactions
50-80°CTemperaturePromotes reaction while minimizing side products

The synthetic procedure might involve degassing via freeze-pump-thaw cycles and maintaining controlled temperature conditions, similar to protocols used for related compounds .

Comparative Analysis with Related Compounds

Structural Similarities with Known Compounds

Compound 4d was synthesized through a visible-light mediated three-component radical process using 4-(chloromethyl)-3,5-dimethylisoxazole, N-methylmaleimide, and N-methylpyrrole, yielding a pale yellow solid with 64% yield . The synthetic methodology for this related compound could provide insights into potential approaches for the target molecule.

Spectroscopic Characteristics of Related Compounds

Related compounds containing the 3,5-dimethylisoxazol-4-yl group demonstrate characteristic spectroscopic features. For instance, compound 4d shows specific ¹H NMR signals for the isoxazole methyl groups and the methylene linker . These spectroscopic patterns could serve as reference points for characterizing the target compound:

Spectroscopic MethodExpected Characteristic Features
¹H NMRSignals for isoxazole methyl groups (δ ~2.0-2.5 ppm), methylene linker (δ ~3.0-4.0 ppm)
¹³C NMRCharacteristic carbon shifts for the isoxazole ring (δ ~160-170 ppm for C-3, δ ~150-160 ppm for C-5)
IRBands for C=N (~1600-1650 cm⁻¹), C-O (~1200-1250 cm⁻¹), OH stretching (~3300-3400 cm⁻¹)

Research Challenges and Future Directions

Synthetic Optimization

Development of efficient synthetic routes represents a significant research challenge. Future studies might focus on:

  • Evaluating various coupling methods between the isoxazole and pyrrolidine components.

  • Optimizing reaction conditions to improve yield and stereoselectivity.

  • Developing one-pot synthetic approaches to streamline the preparation process.

Comprehensive Characterization

Complete characterization of the compound would be essential, including:

  • Detailed NMR studies (¹H, ¹³C, 2D techniques) to fully assign all signals.

  • Single crystal X-ray diffraction to confirm three-dimensional structure.

  • Thermal analysis to determine melting point, stability, and phase transitions.

Biological Evaluation

Investigation of biological activities would be valuable, potentially exploring:

  • Antimicrobial activity against various bacterial and fungal strains.

  • Anti-inflammatory and antioxidant properties.

  • Cytotoxicity against cancer cell lines.

  • Interactions with specific biological targets or receptors.

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